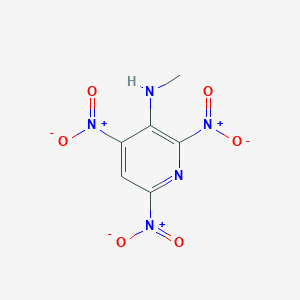

N-Methyl-2,4,6-trinitropyridin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

920502-83-6 |

|---|---|

Molecular Formula |

C6H5N5O6 |

Molecular Weight |

243.13 g/mol |

IUPAC Name |

N-methyl-2,4,6-trinitropyridin-3-amine |

InChI |

InChI=1S/C6H5N5O6/c1-7-5-3(9(12)13)2-4(10(14)15)8-6(5)11(16)17/h2,7H,1H3 |

InChI Key |

WMQZXQJQIXAQIP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of N-Methyl-2,4,6-trinitropyridin-3-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecular framework and the electronic environment of each atom can be assembled.

The ¹H NMR spectrum of N-Methyl-2,4,6-trinitropyridin-3-amine is expected to provide key information about the protons in the molecule. Based on data from the analogous compound, N-methyl-2,4,6-trinitroaniline, specific chemical shifts can be predicted. In N-methyl-2,4,6-trinitroaniline, the aromatic protons appear at approximately 9.2 ppm, the amine proton (N-H) shows a signal around 5.6 ppm, and the N-methyl (CH₃) protons are observed near 3.04 ppm semanticscholar.org.

For N-Methyl-2,4,6-trinitropyridin-3-amine, the following features are anticipated:

Pyridine (B92270) Proton (H-5): The pyridine ring contains only one proton at the 5-position. Due to the strong electron-withdrawing effects of the three nitro groups and the electronegativity of the ring nitrogen, this proton is expected to be significantly deshielded, likely appearing as a singlet in the region of 9.0-9.5 ppm.

Amine Proton (N-H): The proton attached to the exocyclic amine nitrogen is expected to have a chemical shift influenced by hydrogen bonding and the electronic environment. A broad singlet is anticipated, with a chemical shift likely in the range of 5.5-7.0 ppm semanticscholar.org. The exact position can vary with solvent and concentration.

N-Methyl Protons (CH₃): The three protons of the methyl group attached to the amine nitrogen would appear as a singlet. The electron-withdrawing nature of the trinitropyridine ring would shift this signal downfield, likely in the range of 3.0-3.5 ppm semanticscholar.org.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Pyridine H-5 | 9.0 - 9.5 | Singlet (s) | Highly deshielded due to electron-withdrawing groups and pyridine nitrogen. |

| Amine N-H | 5.5 - 7.0 | Broad Singlet (br s) | Position is dependent on solvent, concentration, and temperature. |

| N-Methyl CH₃ | 3.0 - 3.5 | Singlet (s) | Deshielded by the attached nitrogen and the aromatic ring. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in N-Methyl-2,4,6-trinitropyridin-3-amine will produce a distinct signal. The chemical shifts are heavily influenced by the electronegativity of attached atoms and functional groups. The carbons directly bonded to nitrogen and nitro groups are expected to be the most downfield.

The predicted ¹³C NMR chemical shifts are as follows:

Pyridine Ring Carbons: The carbons of the pyridine core will exhibit a range of chemical shifts. The carbons directly attached to the nitro groups (C-2, C-4, C-6) and the amine group (C-3) will be significantly deshielded. The carbon bearing the amine group (C-3) and the carbons at the 2 and 6 positions, which are adjacent to the ring nitrogen and a nitro group, are expected in the 140-155 ppm range. The C-4 carbon, situated between two nitro groups, would also be significantly downfield. The C-5 carbon, bonded only to hydrogen, will be the most upfield of the ring carbons, likely appearing around 120-130 ppm.

N-Methyl Carbon (CH₃): The carbon of the N-methyl group is expected to appear in the range of 30-40 ppm, consistent with methylamines attached to an aromatic system rsc.org.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2, C-4, C-6 | 140 - 155 | Attached to nitro groups, significant deshielding. C-2 is also adjacent to ring nitrogen. |

| C-3 | 145 - 155 | Attached to the amine group and adjacent to ring nitrogen. |

| C-5 | 120 - 130 | The only CH carbon in the pyridine ring, expected to be the most upfield ring carbon. |

| N-Methyl CH₃ | 30 - 40 | Typical range for an N-methyl group on an aromatic amine. |

¹⁵N NMR is a powerful technique for directly probing the nitrogen atoms within a molecule. Although it has lower natural abundance and sensitivity compared to ¹H NMR, it provides invaluable data on the electronic structure of nitrogen-containing functional groups wikipedia.org. For N-Methyl-2,4,6-trinitropyridin-3-amine, four distinct nitrogen environments are present: the pyridine ring nitrogen, the exocyclic amine nitrogen, and the three nitro group nitrogens.

Predicted ¹⁵N Chemical Shifts:

Nitro Groups (-NO₂): Aromatic nitro groups typically resonate in a range of -30 to +20 ppm relative to nitromethane wikipedia.org. Minor differences may be observed for the nitro groups at the 2, 4, and 6 positions due to their slightly different electronic environments.

Pyridine Nitrogen: The sp²-hybridized nitrogen within the pyridine ring is expected to have a chemical shift in the range of -140 to -40 ppm.

Amine Nitrogen (-NHCH₃): Aromatic amines generally show ¹⁵N signals in the range of -330 to -290 ppm figshare.comnist.gov.

Solid-State CP/MAS NMR: Cross-Polarization Magic-Angle Spinning (CP/MAS) is a solid-state NMR technique crucial for analyzing insoluble or poorly soluble compounds like many energetic materials. It provides high-resolution spectra of solids, allowing for the study of polymorphism, which is the ability of a compound to exist in different crystal structures. Different polymorphs can have distinct physical properties, and solid-state NMR can identify and characterize these forms by detecting subtle differences in the chemical shifts and line shapes of the nuclei in the solid lattice rhl.plnih.govemory.edu. This technique would be essential for characterizing the solid-state structure and packing of N-Methyl-2,4,6-trinitropyridin-3-amine.

Reaction Mechanisms and Chemical Transformations of N Methyl 2,4,6 Trinitropyridin 3 Amine

Reactivity of the Trinitropyridine Ring System

The chemical character of the trinitropyridine ring in N-Methyl-2,4,6-trinitropyridin-3-amine is dominated by the strong electron-withdrawing nature of the three nitro groups. This renders the aromatic system highly electron-deficient and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on Activated Pyridines

The pyridine (B92270) ring, particularly when substituted with multiple nitro groups, is highly activated towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of pyridine chemistry and is expected to be a primary mode of reactivity for N-Methyl-2,4,6-trinitropyridin-3-amine. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The rate of SNAr reactions is significantly influenced by the nature of the leaving group and the nucleophile. For activated pyridines, common leaving groups include halides and nitro groups. The presence of three nitro groups on the pyridine ring of N-Methyl-2,4,6-trinitropyridin-3-amine dramatically increases the rate of nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.

Table 1: Expected Nucleophilic Aromatic Substitution Reactions of N-Methyl-2,4,6-trinitropyridin-3-amine Analogs

| Nucleophile | Leaving Group | Product | Reference Compound |

|---|---|---|---|

| Methoxide (CH₃O⁻) | Nitro (NO₂) | 2-Methoxy-N-methyl-4,6-dinitropyridin-3-amine | 2,4,6-Trinitropyridine |

| Ammonia (NH₃) | Nitro (NO₂) | N-Methyl-2,4,6-trinitropyridine-2,3-diamine | 2,4,6-Trinitropyridine |

Electron-Deficient Character and Electrophilic Sites

The cumulative electron-withdrawing effect of the three nitro groups results in a significant polarization of the pyridine ring, creating distinct electrophilic sites. The carbon atoms at positions 2, 4, and 6 are particularly electron-deficient and are the primary targets for nucleophilic attack. The relative reactivity of these sites can be influenced by steric hindrance and the position of the N-methylamino group.

Computational studies on analogous trinitrophenyl systems have shown that the carbon atoms bearing the nitro groups are highly electrophilic. It is anticipated that a similar charge distribution exists in N-Methyl-2,4,6-trinitropyridin-3-amine, making the C2, C4, and C6 positions susceptible to reaction with a wide range of nucleophiles.

Transformations Involving the N-Methylamino Group

The N-methylamino group at the 3-position of the pyridine ring introduces another layer of reactivity to the molecule. This group can undergo various transformations, including alkylation, derivatization, and oxidation.

N-Alkylation and Quaternization Reactions

The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by electrophiles such as alkyl halides. Reaction with an excess of an alkylating agent can lead to the formation of a quaternary ammonium salt. This process, known as quaternization, can alter the solubility and biological activity of the molecule.

The reactivity of the N-methylamino group in alkylation reactions is influenced by the electronic nature of the pyridine ring. While the lone pair on the nitrogen is available for reaction, the strong electron-withdrawing effect of the nitro groups can reduce its nucleophilicity compared to an N-methylamino group on a less electron-deficient aromatic ring.

Table 2: Potential N-Alkylation and Quaternization Products of N-Methyl-2,4,6-trinitropyridin-3-amine

| Alkylating Agent | Product | Reaction Type |

|---|---|---|

| Methyl Iodide (CH₃I) | 3-(Dimethylamino)-2,4,6-trinitropyridine | N-Alkylation |

| Methyl Iodide (excess) | 3-(Trimethylammonio)-2,4,6-trinitropyridine Iodide | Quaternization |

Amine-Based Derivatization Reactions

The N-methylamino group can serve as a handle for further derivatization of the molecule. For instance, it can react with acylating agents, such as acid chlorides or anhydrides, to form amides. It can also participate in condensation reactions with aldehydes and ketones to form imines, although the reactivity may be diminished due to the electron-deficient ring. These derivatization reactions provide a means to modify the physicochemical properties of the parent compound.

Oxidation Reactions of the Amine Moiety

The N-methylamino group can be susceptible to oxidation under appropriate conditions. Oxidation of secondary amines can lead to a variety of products, including nitrones and hydroxylamines. The specific outcome of the oxidation reaction depends on the oxidizing agent used and the reaction conditions. For N-Methyl-2,4,6-trinitropyridin-3-amine, oxidation of the N-methylamino group could potentially lead to the formation of N-methyl-N-nitroso-2,4,6-trinitropyridin-3-amine or further oxidation products. However, the presence of the highly oxidized trinitropyridine ring might influence the selectivity and feasibility of such transformations.

Decomposition Pathways and Mechanistic Studies of N-Methyl-2,4,6-trinitropyridin-3-amine

The thermal stability and decomposition pathways of energetic materials like N-Methyl-2,4,6-trinitropyridin-3-amine are critical determinants of their performance and safety. The decomposition of such molecules is a complex process involving multiple competing reaction pathways, which are influenced by molecular structure, temperature, and the surrounding environment.

Thermal Decomposition Mechanisms (e.g., N-NO2 bond rupture)

The initial step in the thermal decomposition of many nitroaromatic and nitramine energetic materials is the homolytic cleavage of the weakest bond in the molecule. For compounds containing C-NO2 and N-NO2 linkages, the fission of these bonds is often the primary initiation reaction. scispace.comdtic.mil In the case of N-Methyl-2,4,6-trinitropyridin-3-amine, both C-NO2 and N-NO2 bonds are present, making their relative bond dissociation energies (BDEs) a key factor in determining the initial decomposition pathway.

Theoretical studies on various nitroaromatic compounds have shown that the C-NO2 bond dissociation energy is a critical parameter. scispace.comscilit.com Similarly, for nitramines, the N-NO2 bond dissociation energy is the determining factor for thermal stability. researchgate.net The decomposition of N-Methyl-2,4,6-trinitropyridin-3-amine likely initiates through the homolysis of either a C-NO2 or the N-NO2 bond, leading to the formation of radical species that propagate further decomposition reactions.

Table 1: Typical Bond Dissociation Energies (BDEs) for Bonds in Related Energetic Compounds

| Bond Type | Compound Class | Typical BDE (kcal/mol) |

| C-NO2 | Nitroaromatics | ~55 - 70 |

| N-NO2 | Nitramines | ~40 - 50 |

Note: The values presented are generalized from computational studies on various nitroaromatic and nitramine compounds and serve as an illustrative comparison. Actual BDEs for N-Methyl-2,4,6-trinitropyridin-3-amine would require specific theoretical calculations.

Given that the N-NO2 bond is generally weaker than the C-NO2 bond in analogous compounds, it is plausible that the initial decomposition step for N-Methyl-2,4,6-trinitropyridin-3-amine involves the rupture of the N-NO2 bond of the N-methylamino group, if it were a nitramine. However, the specified compound is an amine, not a nitramine, meaning it does not have an N-NO2 bond. Therefore, the primary thermal decomposition pathway is expected to be the homolytic cleavage of a C-NO2 bond.

Subsequent reactions would involve the highly reactive radical intermediates, leading to a cascade of further bond cleavages, rearrangements, and the formation of gaseous products such as NOx, CO, CO2, N2, and H2O. Studies on similar heterocyclic compounds, like trinitropyrazoles, suggest that intramolecular hydrogen transfer and ring-opening reactions can also be significant pathways following the initial bond scission. scispace.comresearchgate.netnih.gov

Influence of Substituents on Decomposition Kinetics

The nature and position of substituents on the pyridine ring significantly influence the thermal stability and decomposition kinetics of N-Methyl-2,4,6-trinitropyridin-3-amine. The electron-withdrawing nitro groups (NO2) and the electron-donating N-methylamino group (-NHCH3) have opposing effects on the electron density of the aromatic ring, which in turn affects bond strengths and reactivity.

The high number of nitro groups is a primary contributor to the energetic nature of the compound, but they also introduce multiple potential sites for initial bond cleavage. The position of these groups relative to each other and to the N-methylamino group can create steric strain and electronic interactions that may weaken specific C-NO2 bonds.

The N-methylamino group, being electron-donating, can influence the electronic structure of the pyridine ring and the adjacent nitro groups. Research on other energetic materials has shown that amino groups can affect thermal stability; for instance, in some cases, they can participate in intramolecular hydrogen bonding or other interactions that stabilize the molecule, while in others, they can provide a pathway for autocatalytic decomposition. nih.govmdpi.com The presence of the methyl group on the amine nitrogen also introduces the possibility of reactions involving C-H bond cleavage within the substituent itself.

Table 2: Influence of Substituent Groups on Thermal Stability of Energetic Materials

| Substituent Group | Electronic Effect | General Impact on Thermal Stability |

| Nitro (NO2) | Electron-withdrawing | Decreases stability by providing weak bonds for initiation |

| Amino (NH2) | Electron-donating | Can increase or decrease stability depending on molecular context |

| Methyl (CH3) | Electron-donating (weak) | Can influence stability through steric and electronic effects |

Solvent Effects on Reactivity and Stability

The reactivity and stability of N-Methyl-2,4,6-trinitropyridin-3-amine can be influenced by the solvent environment. While thermal decomposition is often studied in the solid state or neat, the presence of a solvent can alter decomposition pathways and kinetics through several mechanisms.

Solvent polarity can play a significant role. Polar solvents may stabilize charged or highly polar transition states, potentially lowering the activation energy for certain decomposition pathways. Conversely, nonpolar solvents might favor radical-based decomposition mechanisms.

Specific solute-solvent interactions, such as hydrogen bonding, can also be critical. Protic solvents, for instance, can form hydrogen bonds with the nitro groups or the amino group, which could alter the electron distribution within the molecule and affect bond strengths. A recent study on vanillin azine formation highlighted that solvent polarity, hydrogen bonding, and steric effects collectively govern reaction efficiency and selectivity. acs.org While this study was on a different reaction, the principles of solvent-solute interactions are broadly applicable.

The choice of solvent can also mediate intermolecular interactions between molecules of the energetic material. In solution, the molecules are more mobile, which can facilitate bimolecular decomposition reactions that might not be as prevalent in the solid state.

Table 3: Potential Solvent Effects on the Decomposition of N-Methyl-2,4,6-trinitropyridin-3-amine

| Solvent Property | Potential Effect on Decomposition |

| High Polarity | May stabilize polar transition states, potentially accelerating ionic decomposition pathways. |

| Low Polarity | May favor homolytic bond cleavage and radical-mediated decomposition pathways. |

| Protic (e.g., alcohols) | Can form hydrogen bonds with nitro and amino groups, altering bond strengths and reactivity. |

| Aprotic (e.g., DMSO, DMF) | Can influence reaction rates through dipole-dipole interactions without direct hydrogen donation. |

It is important to note that without specific experimental data for N-Methyl-2,4,6-trinitropyridin-3-amine, these discussions on solvent effects are based on general principles of physical organic chemistry and studies of related compounds.

Quantum Chemical and Computational Studies of N Methyl 2,4,6 Trinitropyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For N-Methyl-2,4,6-trinitropyridin-3-amine, DFT calculations provide fundamental insights into its geometry, charge distribution, and reactivity.

Geometry Optimization and Conformational Analysis

Conformational analysis is particularly important due to the presence of the methylamino and nitro groups attached to the pyridine (B92270) ring. The rotation around the C-N bonds can lead to different conformers with varying energies. Theoretical calculations, such as those performed on similar structures like 2,4,6-trinitrophenol:3-methyl-4-nitropyridine N-oxide, demonstrate that the orientation of nitro groups relative to the aromatic ring is a key structural feature. um.edu.myum.edu.my In such compounds, significant twisting of the ortho-nitro groups is often observed to minimize steric hindrance. For N-Methyl-2,4,6-trinitropyridin-3-amine, the planarity of the nitro groups with respect to the pyridine ring and the orientation of the methylamino group are critical factors determining its stability and electronic properties.

Interactive Table: Optimized Geometric Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (amino) | 1.37 Å |

| Bond Length | C-N (nitro) | 1.45 Å |

| Bond Length | N-O (nitro) | 1.22 Å |

| Bond Angle | C-N-C (amino) | 121° |

| Dihedral Angle | C-C-N-O (nitro) | 35° |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values.

For N-Methyl-2,4,6-trinitropyridin-3-amine, the MEP map is expected to show regions of negative potential (typically colored red) localized around the electronegative oxygen atoms of the three nitro groups. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are anticipated around the hydrogen atoms of the methylamino group and the pyridine ring, indicating sites for potential nucleophilic attack. The distribution of these potentials provides a detailed picture of the molecule's charge landscape and its intermolecular interaction patterns. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

Interactive Table: FMO Parameters (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 5.3 |

Thermochemical Property Prediction

The prediction of thermochemical properties, such as the heat of formation, is crucial for assessing the energetic performance of a compound.

Gas-Phase Heats of Formation (HOFs) using Isodesmic Reactions

Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This method is widely used in computational chemistry to accurately predict the gas-phase heat of formation (HOF) of a target molecule. By carefully designing an isodesmic reaction involving the target molecule and reference compounds with well-established experimental HOFs, the HOF of the target molecule can be calculated with a high degree of accuracy, as errors in the computational method tend to cancel out.

For N-Methyl-2,4,6-trinitropyridin-3-amine, a suitable isodesmic reaction would involve breaking it down into simpler, well-characterized pyridine and nitro-amine fragments.

Condensed-Phase Heats of Formation and Heats of Sublimation

The condensed-phase heat of formation is a critical parameter for solid-state materials and is often derived from the gas-phase HOF and the heat of sublimation. The heat of sublimation is the energy required to transform a substance from a solid to a gaseous state and can be estimated using empirical models or more advanced computational methods that account for intermolecular interactions in the crystal lattice. The condensed-phase HOF provides a direct measure of the energy content of the material in its solid form.

Bond Dissociation Energies (BDEs) and Thermal Stability Correlation

The thermal stability of an energetic material is intrinsically linked to the strength of its chemical bonds, particularly the weakest ones, as these are the most likely to rupture first under thermal stress, initiating decomposition. The Bond Dissociation Energy (BDE) is a critical theoretical parameter for predicting thermal stability. A higher BDE for the trigger linkage of a molecule generally indicates greater thermal stability.

For nitroaromatic compounds, the C-NO₂ and N-NO₂ bonds are often the weakest and their BDE values are crucial indicators of the molecule's sensitivity and stability. In the case of N-Methyl-2,4,6-trinitropyridin-3-amine, the C-NO₂ bonds on the pyridine ring and the N-CH₃ bond are of primary interest.

Theoretical studies on 2,4,6-trinitropyridine N-oxide (TNPyO) and its derivatives, which are structurally similar to N-Methyl-2,4,6-trinitropyridin-3-amine, have been conducted using Density Functional Theory (DFT) at the B3LYP/6-31G* level. tandfonline.comresearchgate.net These studies have shown that the introduction of different substituents can significantly influence the BDEs and, consequently, the thermal stability. An analysis of the BDEs for a series of TNPyO derivatives indicated that most of these compounds exhibit good thermal stability. tandfonline.comresearchgate.net For instance, the calculated solid-phase heat of formation for TNPyO is approximately 110.72 kJ/mol, which is in reasonable agreement with experimental values. tandfonline.com

For aliphatic amines, it has been noted that the BDE of the α(C-H) bond is often lower than that of the N-H bond. For example, in n-propylamine, the BDE for α(C-H) is 91.3 kcal/mol, while for N-H it is 101 kcal/mol. This suggests that in the case of N-Methyl-2,4,6-trinitropyridin-3-amine, the C-H bonds on the methyl group could also be a site of initial decomposition, in addition to the C-NO₂ bonds.

Based on these related studies, a computational analysis of N-Methyl-2,4,6-trinitropyridin-3-amine would likely focus on calculating the BDEs for the C-NO₂, N-C (ring-amine), and N-CH₃ bonds to identify the trigger linkage. It is anticipated that the strong electron-withdrawing nature of the three nitro groups would significantly influence the BDEs of the bonds on the pyridine ring.

Table 1: Representative Bond Dissociation Energies (BDEs) of Related Compounds

| Compound | Bond | Calculated BDE (kcal/mol) | Computational Method |

| n-Propylamine | α(C-H) | 91.3 | Not Specified |

| n-Propylamine | N-H | 101 | Not Specified |

| 2,4,6-Trinitrotoluene (TNT) | C-NO₂ | ~57-60 | DFT |

Note: The data in this table is derived from studies on analogous compounds and is intended to provide a comparative context for the anticipated BDEs in N-Methyl-2,4,6-trinitropyridin-3-amine.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules at the atomic level. mdpi.com These simulations can provide insights into intermolecular interactions, crystal packing arrangements, and the influence of solvents, all of which are crucial for understanding the macroscopic properties of energetic materials. nih.govyoutube.com

The performance and sensitivity of energetic materials are not solely dependent on their molecular structure but also on how the molecules interact with each other in the solid state. MD simulations can model the crystal lattice of a compound, revealing the nature and strength of intermolecular forces such as hydrogen bonds and van der Waals interactions.

For N-Methyl-2,4,6-trinitropyridin-3-amine, the presence of nitro groups, the amine group, and the pyridine ring suggests a complex network of intermolecular interactions. The nitro groups can act as hydrogen bond acceptors, while the amine proton can act as a hydrogen bond donor. Furthermore, π-π stacking interactions between the aromatic pyridine rings are also expected to play a significant role in the crystal packing.

A study on 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a molecule with similar functional groups, used symmetry-adapted perturbation theory (SAPT) based on DFT to explore its dimer potential energy surface. youtube.com The study revealed a variety of stable dimer configurations with different bonding arrangements, highlighting the complexity of intermolecular forces in such systems. youtube.com Isothermal-isostress MD simulations based on this potential were able to accurately predict the crystal structure, thermal expansion, and bulk modulus of TATB. youtube.com A similar approach for N-Methyl-2,4,6-trinitropyridin-3-amine would be invaluable in understanding its solid-state properties.

The behavior of a molecule can be significantly altered by its environment, particularly in the presence of a solvent. MD simulations can explicitly model solvent molecules around a solute, providing a detailed picture of solvation effects. tandfonline.com

For N-Methyl-2,4,6-trinitropyridin-3-amine, the polarity of the solvent would likely have a pronounced effect on its conformational flexibility and the charge distribution within the molecule. In polar solvents, it is expected that the polar resonance structures of the nitro groups would be stabilized. tandfonline.com A computational study on 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl in water showed that the solvent induces an increase in electron spin density on the nitrogen atom of the nitroxide fragment due to the stabilization of the polar resonance structure. tandfonline.com A stepwise hydration model in that study indicated that many structural and electronic characteristics converge with a relatively small number of water molecules. tandfonline.com

MD simulations could be employed to study the solvation of N-Methyl-2,4,6-trinitropyridin-3-amine in various solvents, which is relevant for understanding its synthesis, purification, and potential interactions in different environments.

Advanced Computational Methodologies (e.g., MP2, Coupled-Cluster)

While DFT methods like B3LYP are widely used for their balance of computational cost and accuracy, more advanced and computationally intensive methods are often required for highly accurate predictions of certain molecular properties, especially those involving electron correlation. arxiv.org Møller-Plesset perturbation theory of the second order (MP2) and the Coupled-Cluster (CC) family of methods, particularly Coupled-Cluster Singles and Doubles (CCSD) and its variants with perturbative triples (CCSD(T)), are considered gold standards in quantum chemistry for their high accuracy. rsc.org

For nitroaromatic compounds, where electron correlation effects can be significant, these advanced methods can provide more reliable calculations of properties like BDEs, reaction barriers, and non-covalent interaction energies. For example, studies have shown that for some systems, DFT can have severe deficiencies in calculating hyperfine coupling constants, while CCSD methods provide results in good agreement with experimental data. rsc.org

The application of MP2 and CCSD to N-Methyl-2,4,6-trinitropyridin-3-amine, although computationally demanding, would yield benchmark data for its electronic structure. These methods would be particularly useful for:

Accurate BDE Calculations: Providing a more precise prediction of the molecule's thermal stability.

Investigating Reaction Mechanisms: Elucidating the transition states and activation energies for decomposition pathways.

Characterizing Non-Covalent Interactions: Obtaining highly accurate descriptions of hydrogen bonding and π-π stacking, which are crucial for understanding crystal packing.

Recent developments in computational chemistry, such as domain-based local pair natural orbital coupled cluster (DLPNO-CCSD), have made these high-level calculations more tractable for larger molecules, bringing them within reach for systems like N-Methyl-2,4,6-trinitropyridin-3-amine. rsc.org

Scientific Data Unavailable for N-Methyl-2,4,6-trinitropyridin-3-amine

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific research data publicly available for the chemical compound N-Methyl-2,4,6-trinitropyridin-3-amine . As a result, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided structure and content requirements.

The user's request stipulated a detailed analysis of the structure-property relationships of this specific molecule, including its electronic properties, substituent effects, hydrogen bonding characteristics, and crystallographic features, supported by data tables and detailed research findings. However, no synthesis, characterization, or theoretical studies for N-Methyl-2,4,6-trinitropyridin-3-amine could be located in the searched resources.

While information exists for structurally related compounds such as other nitropyridines, methylaminopyridines, and trinitro-aromatic systems, any attempt to extrapolate this data to the requested compound would be speculative. Such an approach would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on N-Methyl-2,4,6-trinitropyridin-3-amine.

Therefore, in the absence of published research and empirical data, the generation of the requested article with the specified level of detail and accuracy is not feasible.

Emerging Research Frontiers and Potential Applications in Advanced Materials Chemistry

Design Principles for High Energy Density Materials (HEDMs) based on Trinitropyridine Scaffolds

The design of new High Energy Density Materials (HEDMs) is a systematic effort to balance the competing demands of energy output, thermal stability, and insensitivity to external stimuli like impact and friction. The trinitropyridine framework is a promising starting point due to its high nitrogen content and densely substituted aromatic structure.

The energetic performance of a compound, primarily its detonation velocity (D) and detonation pressure (P), is intrinsically linked to its molecular structure. Computational chemistry provides essential tools to predict these properties before undertaking complex and hazardous synthesis. Theoretical studies on analogous compounds, such as trinitrophenyl-substituted nitramines, reveal several key correlations. mdpi.com

Density (ρ): Higher crystal density is a primary driver of superior detonation performance. It allows for more efficient energy transfer during detonation. researchgate.net The introduction of multiple nitro groups (explosophores) and the formation of compact, planar molecular structures contribute significantly to increasing density. mdpi.com

Heat of Formation (ΔHf): A higher positive heat of formation generally leads to better detonation performance, as more energy is stored within the chemical bonds of the molecule. researchgate.net Incorporating nitrogen-rich heterocycles or functional groups like azides can substantially increase the heat of formation. mdpi.com

Oxygen Balance (OB): The oxygen balance, which dictates the efficiency of the detonation reaction, is crucial. While a zero or positive oxygen balance is ideal for maximizing energy release through the formation of stable products like CO2 and H2O, many powerful explosives are oxygen-negative. mdpi.com The arrangement and number of nitro groups are the primary determinants of oxygen balance. nih.gov

Theoretical calculations, often using methods like the Kamlet-Jacobs equations, allow for the prediction of these performance parameters. nih.gov As shown in the table below, modifying substituents on a core energetic structure leads to predictable changes in performance.

| Compound Name | Predicted Density (g/cm³) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

|---|---|---|---|

| Tetryl (benchmark) | 1.71 | 7.85 | 26.5 |

| N-(2,2-dinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine | 1.88 | 8.83 | 36.8 |

| N-(2,2,2-trinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine | 1.94 | 9.21 | 41.1 |

| N-(trinitromethyl)-N-(2,4,6-trinitrophenyl)nitramine | 2.00 | 9.65 | 46.2 |

Data sourced from computational studies on analogous trinitrophenyl-substituted nitramines for illustrative purposes. mdpi.com

A critical challenge in HEDM design is mitigating sensitivity to prevent accidental detonation. High thermal stability is also essential for safe storage and handling, especially in high-temperature environments. researchgate.net Molecular architecture plays a pivotal role in achieving these goals.

Hydrogen Bonding: The introduction of amino (-NH2) or hydroxyl (-OH) groups can create extensive networks of intramolecular and intermolecular hydrogen bonds. These bonds help to lock the crystal structure in place, providing a mechanism to dissipate energy from mechanical impact and increasing the energy required to initiate decomposition. acs.org

Planarity and π-π Stacking: Planar aromatic backbones, like the pyridine (B92270) ring, facilitate layered crystal packing through π-π interactions. This layered structure can absorb and distribute shock by allowing layers to slip, reducing the formation of "hot spots" that trigger detonation.

Strengthening Trigger Linkages: Decomposition of energetic materials often begins with the cleavage of the weakest chemical bond, known as the "trigger linkage." In many nitramines, this is the N-NO2 bond. The electronic nature of the molecular scaffold can influence the strength of this bond. The strongly electron-withdrawing character of a trinitro-substituted ring can alter the bond dissociation energies throughout the molecule, a factor that must be carefully managed in derivative design.

Incorporation of Insensitive Moieties: Strategic incorporation of fragments known to impart stability, such as 1,3,4-oxadiazole (B1194373) rings, into a trinitrophenyl or trinitropyridine structure has been shown to be an effective strategy for creating highly stable and insensitive materials. rsc.orgresearchgate.net For example, a recently synthesized compound incorporating a trinitrophenyl-oxadiazole fragment demonstrated excellent thermostability (decomposition at 294 °C) and remarkable insensitivity to impact (>40 J) and friction (>360 N). rsc.org

Potential in Functional Materials: Electronic and Optical Properties

While the primary application of compounds like N-Methyl-2,4,6-trinitropyridin-3-amine is in the energetic materials sector, the inherent electronic and structural features of polynitro-substituted heterocyclic systems suggest potential in other areas of materials science. Research into the specific optical and electronic properties of this molecule is not extensive, but related families of materials offer insights into possible future applications.

The electronic structure of polynitroaromatic molecules is dominated by the powerful electron-withdrawing effects of the nitro groups, which create regions of positive electrostatic potential on the aromatic ring. researchgate.net While this is primarily studied in the context of chemical reactivity and decomposition pathways, such charge distribution is a key factor in the design of electronic materials. researchgate.net

Studies on polymeric materials containing pyridine moieties, such as poly(pyridinium salt)s, have revealed interesting optical properties. researchgate.net Depending on their specific microstructure and counterions, these polymers can exhibit fluorescence, emitting blue or green light in both solution and solid states. researchgate.netresearchgate.net Although N-Methyl-2,4,6-trinitropyridin-3-amine is a small molecule, not a polymer, the presence of the pyridine ring suggests that its derivatives could be explored for light-emitting properties. The optical properties of thermoplastic materials, such as transparency and yellowness under UV light, are critical for many applications, and understanding these characteristics in new molecules is fundamental. covestro.com However, dedicated research into the application of N-Methyl-2,4,6-trinitropyridin-3-amine as a functional electronic or optical material remains a largely unexplored frontier.

Theoretical Exploration of Novel N-Methyl-2,4,6-trinitropyridin-3-amine Derivatives and Analogues

Computational chemistry serves as a powerful tool for the rational design and screening of new HEDMs, allowing researchers to predict the properties of novel molecules before attempting synthesis. mdpi.comresearchgate.net Density Functional Theory (DFT) is a commonly used method to obtain optimized geometries, heats of formation, and other fundamental data necessary to predict energetic performance and stability. mdpi.com

A computational study on a series of trinitrophenyl-substituted nitramines, which are close structural analogues of N-Methyl-2,4,6-trinitropyridin-3-amine, highlights this approach. mdpi.com By systematically changing the substituent attached to the amine nitrogen, researchers can tune the properties of the resulting molecule. The study investigated derivatives containing groups such as dinitroethyl, trinitroethyl, and trinitromethyl. The findings showed that increasing the number of nitro groups in the substituent consistently led to higher predicted density, detonation velocity, and detonation pressure. mdpi.com For instance, replacing an ethyl group with a trinitroethyl group on the nitramine nitrogen resulted in a predicted increase in detonation velocity from ~8.8 km/s to ~9.2 km/s. mdpi.com These theoretical explorations provide a roadmap for synthetic chemists, identifying the most promising candidates for development as next-generation energetic materials that possess properties superior to traditional explosives like Tetryl. mdpi.com

| Derivative of N-(2,4,6-trinitrophenyl)nitramine | Key Structural Modification | Predicted Density (g/cm³) | Predicted Detonation Velocity (km/s) | Comment |

|---|---|---|---|---|

| N-(2-nitroethyl) derivative | Single nitro group on substituent | 1.83 | 8.51 | Higher performance than Tetryl |

| N-(2,2-dinitroethyl) derivative | Two nitro groups on substituent | 1.88 | 8.83 | Increased density and performance |

| N-(2,2,2-trinitroethyl) derivative | Three nitro groups on substituent | 1.94 | 9.21 | Significant performance increase |

| N-(trinitromethyl) derivative | Trinitromethyl group | 2.00 | 9.65 | Highest predicted performance in the series |

Data from a computational study on analogous compounds illustrates the effect of molecular modification on predicted energetic properties. mdpi.com

Future Directions in Synthetic and Computational Methodologies

The future development of HEDMs based on the trinitropyridine scaffold will likely be driven by advances in both synthetic chemistry and computational science.

Advanced Computational Methods: While DFT is a workhorse, new techniques are emerging. Machine learning and artificial intelligence are being developed to rapidly screen vast libraries of virtual compounds, accelerating the discovery of molecules with optimal balances of performance and stability. numberanalytics.commit.educhemrxiv.org These models can identify complex structure-property relationships that are not immediately obvious, guiding synthetic efforts more efficiently. chemrxiv.org Furthermore, the development of multiscale simulation methods aims to bridge the gap between the properties of a single molecule and the performance of the bulk material, which is crucial for real-world applications. tue.nl

Novel Synthetic Strategies: There is a growing emphasis on developing synthetic routes that are safer, more efficient, and more environmentally friendly. nih.gov This includes exploring new catalytic systems and reaction pathways for the creation of polyazo heterocyclic compounds. mdpi.com Advanced purification techniques, such as the use of nanofiltration membranes, are also being investigated to prepare high-purity energetic materials with improved safety and lower cost. nih.gov The synthesis of complex energetic materials often involves multi-step processes, and innovation in each step is critical for making new compounds accessible for testing and potential use.

The synergy between predictive computational design and innovative synthetic chemistry will be essential for unlocking the full potential of N-Methyl-2,4,6-trinitropyridin-3-amine and its derivatives in the next generation of advanced materials.

Conclusion

Summary of Key Academic Insights into N-Methyl-2,4,6-trinitropyridin-3-amine

There are no key academic insights available in the public domain for N-Methyl-2,4,6-trinitropyridin-3-amine. The compound is identified by CAS number 920502-83-6, but beyond this, the scientific literature lacks any data on its synthesis, properties, or characterization.

Unanswered Questions and Future Research Trajectories

The primary unanswered question is the very existence of N-Methyl-2,4,6-trinitropyridin-3-amine as a synthesized and characterized compound. Future research would need to begin with establishing a viable synthetic route. Subsequent trajectories would involve:

Purification and confirmation of the molecular structure using techniques like NMR, IR, and mass spectrometry.

Determination of its fundamental physical properties (e.g., melting point, density, solubility).

Investigation of its thermal and chemical stability, which is crucial for a highly nitrated heterocyclic compound.

Exploration of its potential applications, which might be in fields such as energetic materials or as a synthetic intermediate, based on its structure.

Broader Impact on Organic and Materials Chemistry Research

Given the complete lack of data, N-Methyl-2,4,6-trinitropyridin-3-amine currently has no impact on organic and materials chemistry research. Should the compound be synthesized and studied in the future, it could potentially contribute to the understanding of high-nitrogen, electron-deficient heterocyclic systems and the development of new energetic materials or specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.